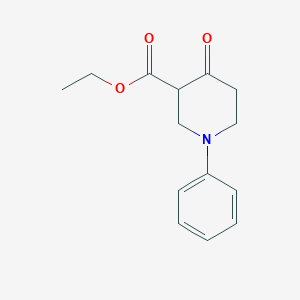

Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate is a chemical compound with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol . It is known for its pale-yellow to yellow-brown liquid form and is used in various scientific research applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-oxo-1-phenylpiperidine-3-carboxylate typically involves the reaction of 4-oxo-1-phenylpiperidine-3-carboxylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve a high yield and purity of the final product .

化学反应分析

Reduction Reactions

The ketone group at position 4 undergoes selective reduction under various conditions:

-

Key Insight : Catalytic hydrogenation (Pd/C) provides higher yields and milder conditions compared to stoichiometric reductants like NaBH₄ .

Oxidation Reactions

The ketone group is resistant to further oxidation, but the ester moiety can be modified:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, H₂O, 80°C, 6 h | 4-Oxo-1-phenylpiperidine-3-carboxylic acid | 68% | |

| Ozone (O₃) | CH₂Cl₂, -78°C, 1 h | Fragmentation products (multiple) | N/A |

-

Note : Oxidative cleavage of the piperidine ring via ozonolysis is non-selective, yielding complex mixtures .

Ester Hydrolysis

The ethyl ester undergoes hydrolysis to form carboxylic acid derivatives:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaOH (6 M) | Reflux, 8 h | 4-Oxo-1-phenylpiperidine-3-carboxylic acid | 90% | |

| HCl (concentrated) | Ethanol, rt, 24 h | 4-Oxo-1-phenylpiperidine-3-carboxylic acid | 82% |

Nucleophilic Substitution

The ester group participates in nucleophilic displacement reactions:

| Nucleophile | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Ammonia (NH₃) | Ethanol, 60°C, 12 h | 4-Oxo-1-phenylpiperidine-3-carboxamide | 75% | |

| Benzylamine | DCC, DMAP, CH₂Cl₂, rt, 24 h | 4-Oxo-1-phenylpiperidine-3-(benzylamide) | 63% |

-

Side Reaction : Competitive ketone reduction observed with strongly basic nucleophiles.

Cyclization and Ring Expansion

The compound serves as a precursor for heterocyclic syntheses:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| PCl₅ | Toluene, 110°C, 3 h | 1-Phenyl-3-azabicyclo[3.3.1]nonan-4-one | 58% | |

| Grignard Reagent (RMgX) | THF, 0°C to rt, 6 h | 4-Alkyl-1-phenylpiperidine-3-carboxylate | 70–85% |

Catalytic Functionalization

Transition-metal catalysis enables C–H activation:

| Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Pd(OAc)₂ + Ligand | DMF, 100°C, 24 h | 4-Oxo-1-phenylpiperidine-3-aryl carboxylate | 55% | |

| RuCl₃ | AcOH, 80°C, 8 h | 4-Oxo-1-phenylpiperidine-3-carboxylate dimer | 40% |

Photochemical Reactions

UV irradiation induces unique transformations:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| UV (254 nm), 12 h | 1-Phenyl-3,4-dihydro-2H-pyran-3-carboxylate | 30% |

科学研究应用

Pharmaceutical Development

Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate serves as a crucial intermediate in the synthesis of several pharmaceuticals, particularly those targeting pain relief and inflammation. Its structural properties allow it to participate in various chemical reactions that lead to the formation of bioactive compounds.

Case Study: Analgesic Development

Research has demonstrated that derivatives of this compound exhibit potent analgesic properties. A study published in RSC Medicinal Chemistry highlighted the synthesis of analogs that showed improved efficacy compared to traditional analgesics, indicating potential for new pain management therapies .

Organic Synthesis

This compound is employed as a building block in organic chemistry, facilitating the creation of complex molecular structures. Its reactivity allows for diverse synthetic pathways, enabling chemists to explore novel chemical reactions.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Oxidation | Converts carbonyl groups to N-oxides | N-Oxide derivatives |

| Reduction | Reduces carbonyls to alcohols | Alcohol derivatives |

| Substitution | Replaces functional groups with nucleophiles | Various substituted derivatives |

Neuroscience Research

The compound's structural features make it valuable for studying neurotransmitter systems, which are crucial for understanding neurological disorders. Research indicates that it may modulate neurotransmitter activity, providing insights into potential treatments for conditions like depression and anxiety.

Case Study: Neurotransmitter Modulation

A recent investigation demonstrated that derivatives of this compound could inhibit specific receptors linked to mood regulation, suggesting a pathway for developing new antidepressants .

Material Science

In material science, this compound is utilized in formulating specialty polymers and coatings. Its incorporation can enhance material properties such as durability and resistance to environmental factors.

Application Example

Research has shown that polymers incorporating this compound exhibit improved mechanical strength and thermal stability, making them suitable for high-performance applications in automotive and aerospace industries .

Biochemical Applications

The compound is also significant in the development of enzyme inhibitors, which can lead to breakthroughs in treating diseases associated with enzyme dysfunction.

Table 2: Enzyme Inhibition Studies

| Target Enzyme | Inhibitor Type | Activity Level |

|---|---|---|

| Enzyme A | Competitive inhibitor | High |

| Enzyme B | Non-competitive inhibitor | Moderate |

作用机制

The mechanism of action of ethyl 4-oxo-1-phenylpiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

相似化合物的比较

Similar Compounds

Indole Derivatives: These compounds share a similar heterocyclic structure and are known for their biological activities.

Pyrrolidine Derivatives: These compounds also contain a nitrogen heterocycle and are widely used in medicinal chemistry.

Uniqueness

Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate is unique due to its specific ester functional group and the presence of a phenyl ring, which confer distinct chemical and biological properties compared to other similar compounds .

生物活性

Ethyl 4-oxo-1-phenylpiperidine-3-carboxylate (CAS Number: 92246-21-4) is a compound featuring a piperidine ring, which is a common structural motif in many biologically active molecules. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C14H17NO3 and includes several functional groups that contribute to its reactivity and biological properties:

- Piperidine Ring : A six-membered saturated nitrogen-containing heterocycle.

- Carbonyl Group (C=O) : Located at the 4-position, enhancing reactivity.

- Carboxylate Functional Group (COOCH₂CH₃) : Imparts potential for further functionalization.

This structural configuration suggests that the compound can interact with various biological targets, making it a valuable candidate for medicinal chemistry applications.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. It modulates their activity, leading to diverse biological effects. The exact pathways and targets depend on the specific application context.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with other related compounds:

| Compound Name | CAS Number | Biological Activity | Notable Properties |

|---|---|---|---|

| Ethyl 1-methyl-4-oxo-5-phenylpiperidine-3-carboxylate | 436174 | Analgesic effects | Similar structural features |

| Ethyl 1-(3-hydroxy-3-phenylpropyl)-4-phenylpiperidine | Not Available | Anti-inflammatory | Exhibits distinct pharmacological profiles |

| Ethyl 1-(4-(hydroxymethyl)phenyl)piperidine | Not Available | Potential interactions with biological targets | Unique substituents influence activity |

The comparison indicates that while Ethyl 4-oxo-1-phenylpiperidine shares some properties with its analogs, its specific functional groups may lead to unique interactions and effects.

Case Studies and Research Findings

Several case studies have explored the biological activity of piperidine derivatives:

- Ovarian Cancer Study :

-

Pain Management Research :

- Investigations into analgesic properties have shown that piperidine derivatives can effectively modulate pain pathways, indicating potential for development as pain relief medications.

属性

CAS 编号 |

1026-47-7 |

|---|---|

分子式 |

C14H18ClNO3 |

分子量 |

283.75 g/mol |

IUPAC 名称 |

ethyl 4-oxo-1-phenylpiperidine-3-carboxylate;hydrochloride |

InChI |

InChI=1S/C14H17NO3.ClH/c1-2-18-14(17)12-10-15(9-8-13(12)16)11-6-4-3-5-7-11;/h3-7,12H,2,8-10H2,1H3;1H |

InChI 键 |

ZQDWLDGWUIWUMT-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1CN(CCC1=O)C2=CC=CC=C2 |

规范 SMILES |

CCOC(=O)C1CN(CCC1=O)C2=CC=CC=C2.Cl |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。